molecular formula C7H5IN2O B15065907 7-Iodo-2-methyloxazolo[4,5-c]pyridine

7-Iodo-2-methyloxazolo[4,5-c]pyridine

Katalognummer: B15065907
Molekulargewicht: 260.03 g/mol
InChI-Schlüssel: MFDFWFVVFAFASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-2-methyloxazolo[4,5-c]pyridine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound belongs to the class of oxazolo[4,5-c]pyridines, which are known for their diverse applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of 7-Iodo-2-methyloxazolo[4,5-c]pyridine typically involves the iodination of 2-methyloxazolo[4,5-c]pyridine. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

7-Iodo-2-methyloxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7-Iodo-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Iodo-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the oxazolo[4,5-c]pyridine core play crucial roles in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

7-Iodo-2-methyloxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:

    2-Methyloxazolo[4,5-c]pyridine: Lacks the iodine atom, which may result in different reactivity and applications.

    7-Bromo-2-methyloxazolo[4,5-c]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    7-Chloro-2-methyloxazolo[4,5-c]pyridine:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C7H5IN2O

Molekulargewicht

260.03 g/mol

IUPAC-Name

7-iodo-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5IN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3

InChI-Schlüssel

MFDFWFVVFAFASR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CN=CC(=C2O1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.